![molecular formula C16H17IN2 B14249992 4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide CAS No. 418756-35-1](/img/structure/B14249992.png)
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a fluorescent probe due to its ability to emit strong fluorescence under specific conditions .
Méthodes De Préparation
The synthesis of 4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(dimethylamino)phenylacetylene with 1-methylpyridinium iodide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting anions and studying host-guest interactions.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of photofunctional materials and sensors.
Mécanisme D'action
The mechanism of action of 4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide involves its ability to form strong fluorescence through photoexcitation. The compound can undergo internal twisting that forms an intermolecular charge transfer state, leading to fluorescence emission . This property makes it useful in various applications, including fluorescence-based detection and imaging.
Comparaison Avec Des Composés Similaires
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide is unique due to its strong fluorescence and ability to form stable host-guest complexes. Similar compounds include:
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: Another hemicyanine dye with similar fluorescent properties.
These compounds share some structural similarities but differ in their specific applications and fluorescence characteristics.
Propriétés
Numéro CAS |
418756-35-1 |
|---|---|
Formule moléculaire |
C16H17IN2 |
Poids moléculaire |
364.22 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethynyl]aniline;iodide |
InChI |
InChI=1S/C16H17N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h6-13H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SFXDLWKDOJCMEQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


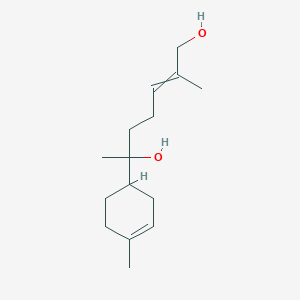
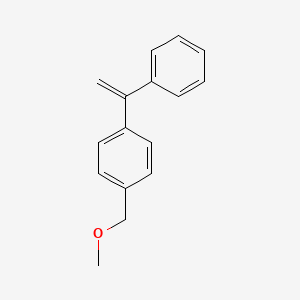
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
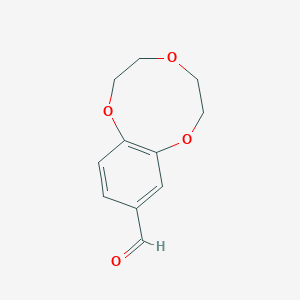

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
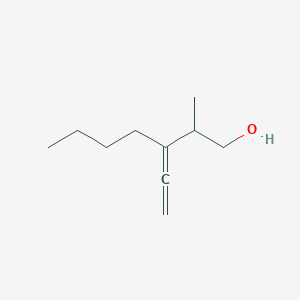
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
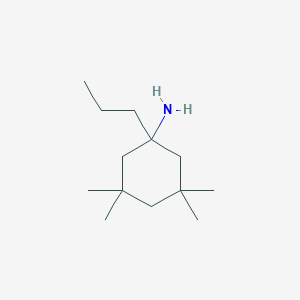
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
